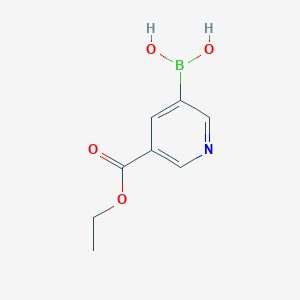

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

Beschreibung

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid (CAS: 875781-62-7, MDL: MFCD09952043) is a pyridine-based boronic acid derivative featuring an ethoxycarbonyl (-COOEt) substituent at position 5 and a boronic acid (-B(OH)₂) group at position 3 of the pyridine ring . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety, which facilitates bond formation with aryl halides. The ethoxycarbonyl group imparts moderate electron-withdrawing effects, influencing both the reactivity of the boronic acid and the solubility of the compound in organic solvents.

Eigenschaften

IUPAC Name |

(5-ethoxycarbonylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6/h3-5,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWGKOKCTGJGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717165 | |

| Record name | [5-(Ethoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-62-7 | |

| Record name | [5-(Ethoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Miyaura Borylation of 5-Bromo-3-(Ethoxycarbonyl)pyridine

One of the most practical and commonly used routes involves palladium-catalyzed borylation of 5-bromo-3-(ethoxycarbonyl)pyridine with bis(pinacolato)diboron or tetraalkoxydiboron reagents. The reaction proceeds under mild conditions with bases such as potassium acetate or sodium carbonate in solvents like dioxane or ethanol-water mixtures.

| Parameter | Details |

|---|---|

| Substrate | 5-Bromo-3-(ethoxycarbonyl)pyridine |

| Boron Reagent | Bis(pinacolato)diboron or tetraalkoxydiboron |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | KOAc, Na2CO3 |

| Solvent | 1,4-Dioxane, EtOH/H2O |

| Temperature | 80–100 °C |

| Atmosphere | Inert (N2 or Ar) |

| Reaction Time | 12–24 hours |

| Yield | Moderate to good (40–75%) |

This method affords the boronic ester intermediate, which can be hydrolyzed under acidic or basic conditions to yield the free boronic acid. The ethoxycarbonyl substituent is compatible with these conditions, allowing selective borylation at the 5-position of the pyridine ring.

Halogen-Metal Exchange Followed by Borylation

An alternative approach involves the lithiation of 5-bromo-3-(ethoxycarbonyl)pyridine at low temperature (typically −78 °C) using n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with trialkylborates such as trimethyl borate. Subsequent aqueous acidic work-up yields the boronic acid.

| Step | Conditions |

|---|---|

| Halogen-metal exchange | n-BuLi or LDA, −78 °C, THF solvent |

| Borylation | Addition of B(OMe)3 or B(OEt)3 |

| Quench | Aqueous acid (e.g., HCl) |

| Yield | Moderate (30–60%) |

This method requires careful temperature control to prevent side reactions and is sensitive to moisture. It is suitable for substrates stable under strong bases and low temperatures. The ethoxycarbonyl group is generally tolerated but may require protection in some cases.

Directed Ortho-Metalation (DoM) and Borylation

If a directing group is present on the pyridine ring, DoM can be employed to lithiate the ortho position selectively, followed by borylation. For this compound, the ethoxycarbonyl group itself can act as a directing group for ortho-lithiation at the 5-position.

| Step | Conditions |

|---|---|

| Directed ortho-metalation | Use of strong base (e.g., s-BuLi) at low temperature |

| Borylation | Addition of trialkylborate |

| Work-up | Acidic aqueous quench |

| Yield | Moderate to good (40–70%) |

This method offers regioselectivity but requires careful choice of base and reaction conditions to avoid side reactions.

One-Pot Sequential Miyaura Borylation and Suzuki Coupling

In advanced synthetic sequences, a one-pot method combining Miyaura borylation of a halopyridine and subsequent Suzuki coupling with an aryl or heteroaryl halide has been reported. This method streamlines the synthesis of complex molecules derived from this compound.

For example, borylation of 5-bromo-3-(ethoxycarbonyl)pyridine followed by Suzuki coupling with various partners under palladium catalysis in one pot yields functionalized derivatives efficiently.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd-Catalyzed Miyaura Borylation | 5-Bromo-3-(ethoxycarbonyl)pyridine | Pd(PPh3)4, KOAc/Na2CO3 | 80–100 °C, inert | 40–75 | Mild, scalable, functional group tolerant | Requires halogenated precursor |

| Halogen-Metal Exchange + Borylation | 5-Bromo-3-(ethoxycarbonyl)pyridine | n-BuLi or LDA, B(OMe)3 | −78 °C, inert | 30–60 | Direct, well-established | Sensitive to moisture, low temp required |

| Directed Ortho-Metalation + Borylation | 3-(Ethoxycarbonyl)pyridine | s-BuLi, trialkylborate | Low temp, inert | 40–70 | Regioselective | Requires directing group, strong base |

| One-Pot Miyaura Borylation + Suzuki | Halopyridine + aryl halide | Pd catalyst, base | Sequential, inert | Moderate to high | Efficient, fewer purification steps | More complex setup |

Research Findings and Notes

- The palladium-catalyzed Miyaura borylation is the most widely adopted method for preparing this compound due to its operational simplicity and good yields.

- The ethoxycarbonyl substituent is stable under typical borylation conditions, allowing selective functionalization at the 5-position of the pyridine ring.

- Halogen-metal exchange methods provide an alternative route but require stringent anhydrous and low-temperature conditions, limiting scalability.

- Recent studies have demonstrated the feasibility of one-pot borylation and Suzuki coupling sequences to streamline synthesis of complex derivatives.

- Purification typically involves silica gel chromatography or preparative HPLC to isolate the boronic acid or its hydrochloride salt form.

- The hydrochloride salt of this compound is commercially available and used for enhanced stability and handling.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation: Formation of boronic esters or borates.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Overview

Chemical Properties:

- Molecular Formula: C₈H₁₀BNO₄

- Molecular Weight: Approximately 194.98 g/mol

- Functional Groups: Boronic acid and ethoxycarbonyl group attached to a pyridine ring.

The compound's structure allows it to engage in diverse chemical reactions, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry Applications

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid serves as a valuable precursor in the development of novel drug candidates. Its boronic acid functionality enables it to participate in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for constructing carbon-carbon bonds in pharmaceuticals.

Key Applications:

- Drug Development: It is utilized as a building block for synthesizing complex molecules that may exhibit therapeutic properties. Although specific drugs incorporating this compound are not yet publicly documented, the potential for its use in drug synthesis is significant.

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes that play critical roles in metabolic pathways. This property can be exploited for therapeutic interventions in diseases where enzyme regulation is crucial.

Organic Synthesis

In organic chemistry, this compound is recognized for its reactivity in various coupling reactions:

Reactions:

- Suzuki-Miyaura Coupling: This reaction allows the formation of biaryl compounds, which are prevalent in many pharmaceutical agents.

- Cross-Coupling Reactions: The compound can be used to create complex organic molecules with diverse functionalities, enhancing its utility in synthetic pathways.

Biological Interactions

The biological activity of this compound has been an area of interest due to its interactions with biomolecules:

Interaction Studies:

- Research indicates that this compound can form complexes with proteins and nucleic acids, influencing biological pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to evaluate these interactions.

Potential Therapeutic Effects:

Wirkmechanismus

The mechanism of action of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The reactivity and applications of pyridinylboronic acids are highly dependent on the substituent's position and electronic nature. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl group in the target compound moderately activates the boronic acid for coupling, balancing reactivity and stability. The methoxycarbonyl analog (CAS 871329-53-2) exhibits similar reactivity but may offer improved solubility in aqueous systems due to the smaller ester group .

Steric Effects:

- Bulky substituents, such as phenyl (CAS 850991-38-7), reduce coupling efficiency. For example, (4-([1,1’-biphenyl]-4-yl)pyridin-3-yl)boronic acid yielded only 13.5% in a Suzuki reaction (), highlighting steric challenges .

- The ethoxycarbonyl group introduces less steric hindrance compared to biphenyl or naphthyl derivatives, making the target compound more versatile in diverse coupling environments.

Stability and Boroxine Formation

Boronic acids often equilibrate with boroxine anhydrides, especially in anhydrous conditions. reports a 1:1 mixture of boronic acid and boroxine for a related compound, suggesting similar behavior for the target compound. The ethoxycarbonyl group’s electron-withdrawing nature may stabilize the boronic acid form, reducing boroxine formation compared to electron-rich analogs like (6-ethoxypyridin-3-yl)boronic acid .

Biologische Aktivität

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a compound with significant potential in medicinal chemistry, primarily due to its structural features and reactivity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀BNO₄, with a molecular weight of approximately 194.98 g/mol. It features a pyridine ring substituted at the 3-position with a boronic acid group and an ethoxycarbonyl group at the 5-position. This unique structure allows for versatile reactivity, particularly in coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for synthesizing complex organic molecules .

Potential Applications

- Medicinal Chemistry : The compound serves as a valuable building block for synthesizing novel drug candidates. Its ability to participate in various chemical reactions allows researchers to create complex molecules with potential therapeutic effects .

- Anticancer Activity : While direct studies on this compound's anticancer properties are sparse, boronic acids in general have been shown to exhibit anticancer activity through mechanisms such as inhibition of proteasome activity and interference with cancer cell signaling pathways .

- Binding Interactions : Interaction studies suggest that this compound can form complexes with biomolecules, influencing biological pathways. These interactions may provide insights into its mechanism of action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid | C₇H₈BNO₄ | Contains a methoxy instead of an ethoxy group |

| (4-(Ethoxycarbonyl)pyridin-2-yl)boronic acid | C₈H₈BNO₄ | Substituted at the 2-position instead of 3 |

| (3-Pyridyl)boronic acid | C₆H₇BNO₂ | Lacks the ethoxycarbonyl group; simpler structure |

The differences in substitution patterns on the pyridine ring influence their reactivity and biological interactions, making this compound particularly interesting for further study .

Q & A

Q. What are the common synthetic routes for preparing (5-(ethoxycarbonyl)pyridin-3-yl)boronic acid?

The synthesis typically involves functionalization of pyridine derivatives. A boronic acid group can be introduced via halogen-metal exchange followed by trapping with a borate ester. For example, halogenated pyridine precursors (e.g., bromo or iodo derivatives) may undergo Miyaura borylation using palladium catalysts like Pd(dppf)Cl₂ and bis(pinacolato)diboron. The ethoxycarbonyl group is often introduced via esterification of a carboxylic acid precursor or by protecting the carboxyl group during synthesis. Similar methodologies are described for analogs like "(5-(methoxycarbonyl)pyridin-3-yl)boronic acid" .

Q. How is the purity of this compound assessed in research settings?

Purity is commonly verified using high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LCMS). For example, LCMS analysis with a retention time of 1.26 minutes (using SMD-TFA05 conditions) and a molecular ion peak at m/z 366 [M+H]⁺ has been reported for structurally similar pyridinylboronic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is also critical, with characteristic shifts for the boronic acid moiety (δ ~28 ppm in ¹¹B NMR) and pyridine protons (δ 8.42 ppm in ¹H NMR) .

Q. What precautions are necessary for handling and storing this compound?

Boronic acids are moisture-sensitive and prone to oxidation. Store the compound in a sealed container under inert gas (e.g., nitrogen) at 0–6°C. Avoid exposure to water, as hydrolysis of the boronic acid group can occur, leading to boroxine formation. Safety protocols include using gloves, eye protection, and working in a fume hood. In case of spills, absorb with inert materials like sand and dispose of as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound in Suzuki-Miyaura couplings?

The boronic acid group can reversibly form boroxines (trimers) under anhydrous conditions, which may reduce reactivity. To mitigate this, reactions are often conducted in polar aprotic solvents (e.g., DMF) with a small amount of water to hydrolyze boroxines back to the monomeric boronic acid. Catalytic systems like PEPPSI-IPr (3 mol%) in toluene/water mixtures at reflux have been effective for analogous pyridinylboronic acids, achieving >95% coupling yields .

Q. What analytical challenges arise when characterizing boronic acid derivatives, and how are they addressed?

Key challenges include:

- Boroxine formation : Observed as broad or split peaks in ¹H NMR. Adding deuterated water (D₂O) to the NMR sample can suppress boroxine signals by promoting monomer formation .

- Sensitivity to pH : The boronic acid group may undergo protodeboronation under acidic conditions. LCMS analysis in neutral or slightly basic mobile phases is recommended to avoid degradation .

Q. How can contradictory reactivity data in cross-coupling reactions be resolved?

Discrepancies often stem from varying catalyst systems or solvent effects. For example, potassium carbonate in toluene/water may favor aryl chloride coupling partners, while weaker bases like K₃PO₄ in THF are better suited for bromides. Computational studies (DFT) of transition-state energetics and steric effects of the ethoxycarbonyl group can further guide optimization .

Q. What strategies improve the regioselectivity of functionalization on the pyridine ring?

The ethoxycarbonyl group at position 5 directs electrophilic substitution to position 3 (meta to the ester). For further functionalization, directed ortho-metalation (DoM) using strong bases like LDA or using transition-metal catalysts (e.g., Pd or Rh) can enable selective C–H activation at position 2 or 4 .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, UV-active spots) and isolate the product using flash chromatography with ethyl acetate/hexane gradients .

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity to identify decomposition pathways (e.g., protodeboronation or ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.